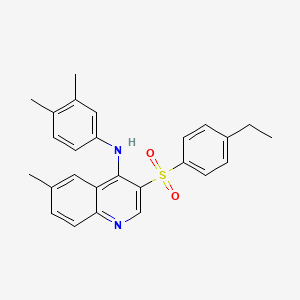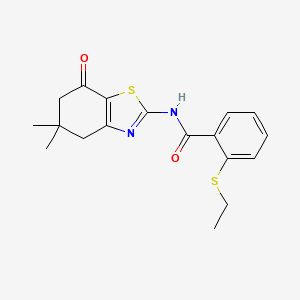![molecular formula C9H6N4S B2811964 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 43029-38-5](/img/structure/B2811964.png)
6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Synthesis Analysis
The synthesis of 3-arylamino-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines derivatives involves heating 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, initially in the presence of potassium carbonate for 2 hours, and subsequently with p-TsOH .Molecular Structure Analysis
The molecular structure of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This structure allows it to make specific interactions with different target receptors, making it a precise pharmacophore with a bioactive profile .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives include the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone . This reaction is facilitated by the use of dry DMF, potassium carbonate, and p-TsOH .科学的研究の応用
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives. Swamy et al. (2006) synthesized a series of these derivatives and found significant inhibition against various microbial strains, suggesting their potential as antimicrobial agents (Swamy et al., 2006). Additionally, a study by Jilloju et al. (2021) described an efficient synthesis method for these derivatives, emphasizing their antimicrobial activity and molecular docking interactions (Jilloju et al., 2021).
Anticancer Potential
Research has also explored the anticancer properties of these compounds. Chowrasia et al. (2017) reported that fluorinated 3,6-diaryl derivatives showed moderate to good antiproliferative potency against various cancer cell lines, indicating their potential in cancer therapy (Chowrasia et al., 2017).
Antioxidant Activity
Another study by Seelolla and Ponneri (2016) synthesized a series of these derivatives and tested them for antioxidant properties. Some compounds showed good radical scavenging activity, suggesting their potential as antioxidants (Seelolla & Ponneri, 2016).
Crystal Structure Analysis
The crystal structure of these compounds has been studied to understand their molecular configuration better. For instance, Wu (2013) synthesized a new compound and determined its crystal structure, which helps in understanding its chemical behavior (Wu, 2013).
Other Pharmacological Activities
These derivatives have also been investigated for various other pharmacological activities. For example, research by Deng et al. (2012) evaluated the anticonvulsant activity of triazolothiadiazole derivatives, indicating their potential use in treating seizures (Deng et al., 2012).
作用機序
While the specific mechanism of action for 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not explicitly mentioned in the sources, triazolo[3,4-b][1,3,4]thiadiazines are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
将来の方向性
The future directions for 6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its derivatives could involve further exploration of their diverse pharmacological activities and the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
特性
IUPAC Name |
6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4S/c1-2-4-7(5-3-1)8-12-13-6-10-11-9(13)14-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYHQEVIKOTCTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=NN=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![13-(4-chlorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2811890.png)

![4-Bromo-N-[1-(3,5-dimethylpiperidin-1-YL)propan-2-YL]-5-formyl-1-methylpyrrole-2-carboxamide](/img/structure/B2811893.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2811895.png)
![2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2811896.png)
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2811897.png)
![1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-butylcyclohexanecarboxylate](/img/structure/B2811898.png)
![2-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2811904.png)